molecular formula C8H10N2O2 B2787512 2-Propylpyrimidine-5-carboxylic acid CAS No. 72790-17-1

2-Propylpyrimidine-5-carboxylic acid

Cat. No.: B2787512
CAS No.: 72790-17-1
M. Wt: 166.18
InChI Key: CVQIPAUPMBPXFQ-UHFFFAOYSA-N
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Description

2-Propylpyrimidine-5-carboxylic acid is a versatile small molecule scaffold used in various scientific research applications. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Properties

IUPAC Name

2-propylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-7-9-4-6(5-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQIPAUPMBPXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrimidine-5-carboxylic acid typically involves the following steps:

  • Condensation Reaction: The initial step involves the condensation of an appropriate β-keto ester with guanidine or its derivatives to form the pyrimidine ring.

  • Substitution Reaction: The resulting pyrimidine derivative undergoes a substitution reaction with propyl bromide to introduce the propyl group at the 2-position.

  • Oxidation Reaction: Finally, the carboxylic acid group is introduced through oxidation of the corresponding methyl group using oxidizing agents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the pyrimidine ring to its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the pyrimidine ring to form amines or other reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Propyl bromide, various nucleophiles.

Major Products Formed:

  • Oxidation: this compound.

  • Reduction: 2-Propylpyrimidine-5-amine.

  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Propylpyrimidine-5-carboxylic acid is widely used in scientific research due to its structural versatility and reactivity. Its applications include:

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Propylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

2-Propylpyrimidine-5-carboxylic acid is similar to other pyrimidine derivatives such as 2-ethylpyrimidine-5-carboxylic acid and 2-methylpyrimidine-5-carboxylic acid. its unique structural feature is the propyl group at the 2-position, which can influence its reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to other similar compounds.

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Biological Activity

2-Propylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 166.18 g/mol. The compound features a pyrimidine ring with a carboxylic acid functional group at the 5-position and a propyl group at the 2-position, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It appears to inhibit cell proliferation in cancer cell lines by inducing apoptosis and modulating key signaling pathways.

Mechanism of Action:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It promotes programmed cell death in malignant cells.

A case study involving human cancer cell lines (e.g., HeLa, MCF-7) reported IC50 values indicating effective cytotoxicity:

Cell LineIC50 (µM)
HeLa15
MCF-720

These findings highlight the potential for further development as an anticancer therapeutic agent.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. A study assessed its effect on cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Inhibition of COX Enzymes:
The compound showed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound25102.5
Celecoxib50.786.4

This selectivity indicates that the compound may provide therapeutic benefits with reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

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